(2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid
Description
“(2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid” is a fluorinated pyrrolidine derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely employed in peptide synthesis to protect amine functionalities during solid-phase synthesis, enabling selective deprotection under mild basic conditions . The compound’s pyrrolidine backbone provides conformational rigidity, while the 4-fluorophenyl substituent introduces electronic and steric effects that influence its reactivity and applications in medicinal chemistry or materials science. The stereochemistry (2S,5S) is critical for its biological activity and compatibility with chiral synthetic pathways .
Properties
IUPAC Name |
(2S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c27-17-11-9-16(10-12-17)23-13-14-24(25(29)30)28(23)26(31)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,29,30)/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOQHHGBOIRSFD-ZEQRLZLVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C2=CC=C(C=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N([C@@H]1C2=CC=C(C=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid , often abbreviated as Fmoc-pyrrolidine derivative, is a synthetic organic molecule notable for its role in medicinal chemistry and biochemistry. Its structure includes a pyrrolidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are crucial for its biological activity and applications in peptide synthesis.
Structural Features
The molecular structure of this compound contributes significantly to its biological activity. The Fmoc group serves as a protecting group that stabilizes the amine during peptide synthesis, while the fluorophenyl moiety can enhance the compound's interaction with biological targets.
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Provides a chiral center, influencing reactivity. |
| Fmoc Group | Protects the amine group, facilitating peptide synthesis. |
| 4-Fluorophenyl Substituent | Potentially enhances binding affinity to biological targets. |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily in the context of enzyme mechanisms and protein interactions. The following sections detail specific areas of biological activity linked to this compound.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, Fmoc-protected pyrrolidines have been tested against various cancer cell lines, including A549 (non-small cell lung cancer) cells. The results showed that modifications to the fluorophenyl group could enhance cytotoxicity:
- Cytotoxicity Results :
2. Antimicrobial Properties
In addition to anticancer effects, studies have explored the antimicrobial potential of similar compounds. While specific data on this compound's antimicrobial activity is limited, related pyrrolidine derivatives have shown promise against Gram-positive bacteria and drug-resistant fungi:
- Screening Results :
The mechanism underlying the biological activity of (2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid primarily involves its role in peptide synthesis and enzyme interactions:
- Peptide Synthesis : The Fmoc group allows for selective protection and deprotection during peptide assembly.
- Enzyme Interaction : The structural features enable binding to active sites in enzymes, potentially modulating their activity .
Case Studies
Several case studies highlight the utility of this compound in research:
- Study on Anticancer Activity :
-
Antimicrobial Screening :
- A series of related compounds were tested against multidrug-resistant bacterial strains.
- Findings suggested that while some compounds showed no significant antimicrobial effect, specific modifications could lead to improved efficacy .
Comparison with Similar Compounds
Structural Analogs with Substituted Aromatic Groups
The compound is structurally analogous to other Fmoc-protected pyrrolidine carboxylic acids, differing primarily in the substituent on the pyrrolidine ring:
Key Observations :
- Steric Impact : The 3-bromophenyl analog’s bromine atom introduces steric hindrance, which may reduce coupling efficiency but offers opportunities for further functionalization .
Stereochemical Variations
The (2S,5S) configuration distinguishes the target compound from its (2S,5R) diastereomer (CAS 215190-21-9). Studies suggest that stereochemistry significantly affects:
- Conformational Stability : The (2S,5S) configuration favors a rigid pyrrolidine ring, optimizing interactions with chiral enzymes or receptors.
- Synthetic Utility : The (2S,5R) isomer may require distinct chiral catalysts or resolution techniques, increasing production complexity .
Functional Group Variations in Fmoc-Protected Compounds
- Piperazine Derivatives : Compounds like 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS 180576-05-0) replace pyrrolidine with a piperazine ring, altering solubility and hydrogen-bonding capacity .
- Methylated Analogs: “(S)-2-((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid” (CAS 2044710-58-7) introduces a methyl group and ester functionality, reducing crystallinity but enhancing solubility in organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
